molecular formula C12H18N2O B1204389 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide CAS No. 21236-54-4

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1204389
CAS No.: 21236-54-4
M. Wt: 206.28 g/mol
InChI Key: OAEQFELYEXDQSI-UHFFFAOYSA-N
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Description

W36017 is a compound known for its nerve-blocking activity. It is an impurity of lidocaine, a widely used local anesthetic. The compound has a molecular formula of C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol . W36017 exhibits nerve-blocking activity with a pKa of 7.4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of W36017 involves the reaction of lidocaine with specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared as an impurity during the synthesis of lidocaine .

Industrial Production Methods

Industrial production of W36017 is typically carried out as part of the lidocaine manufacturing process. The compound is isolated and purified using standard chromatographic techniques. The production process involves maintaining specific temperature and pH conditions to ensure the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

W36017 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert W36017 into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of W36017 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of W36017 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

W36017 has several scientific research applications, including:

Mechanism of Action

W36017 exerts its effects by blocking nerve signals. The compound interacts with sodium channels in nerve cells, inhibiting the influx of sodium ions and preventing the propagation of nerve impulses. This mechanism is similar to that of lidocaine, making W36017 an effective nerve blocker .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: The parent compound from which W36017 is derived. Lidocaine is a widely used local anesthetic with a similar mechanism of action.

    Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.

    Ropivacaine: A local anesthetic with a similar structure to bupivacaine but with a better safety profile.

Uniqueness of W36017

W36017 is unique due to its specific nerve-blocking activity and its role as an impurity in lidocaine. Its presence in lidocaine formulations necessitates thorough impurity profiling and quality control in the pharmaceutical industry .

Properties

IUPAC Name

2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEQFELYEXDQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175479
Record name W 36017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21236-54-4
Record name 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021236544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name W 36017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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